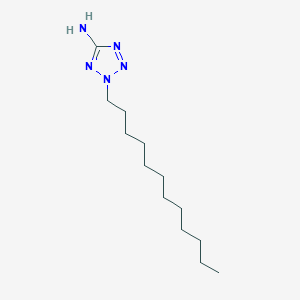

2H-Tetrazol-5-amine, 2-dodecyl-

Description

2H-Tetrazol-5-amine derivatives are heterocyclic compounds characterized by a five-membered tetrazole ring with an amine group at the 5-position.

Properties

CAS No. |

139476-73-6 |

|---|---|

Molecular Formula |

C13H27N5 |

Molecular Weight |

253.39 g/mol |

IUPAC Name |

2-dodecyltetrazol-5-amine |

InChI |

InChI=1S/C13H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-13(14)15-17-18/h2-12H2,1H3,(H2,14,16) |

InChI Key |

GMWLXVMVRUKTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1N=C(N=N1)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 5-Aminotetrazole with Dodecyl Halides

The most direct method for synthesizing 2-dodecyl-2H-tetrazol-5-amine involves the alkylation of 5-aminotetrazole with dodecyl halides (e.g., 1-bromododecane or 1-iodododecane). This reaction typically proceeds under basic conditions to deprotonate the tetrazole’s NH group, facilitating nucleophilic substitution at the alkyl halide.

Reaction Mechanism and Optimization

The alkylation mechanism follows an SN2 pathway, where the deprotonated tetrazole nitrogen attacks the electrophilic carbon of the dodecyl halide. Key parameters influencing yield include:

- Base selection : Sodium hydroxide or potassium carbonate is commonly used to maintain alkaline conditions.

- Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction kinetics by stabilizing ionic intermediates.

- Temperature and time : Reflux conditions (60–80°C) for 12–24 hours are optimal for complete substitution.

A representative procedure involves dissolving 5-aminotetrazole monohydrate (10.3 g, 0.1 mol) in water, followed by dropwise addition of 20% sodium hydroxide to achieve a pH >10. Dodecyl bromide (0.11 mol) is then added in portions, and the mixture is refluxed for 6 hours. Cooling and filtration yield crude product, which is recrystallized from ethanol to obtain pure 2-dodecyl-2H-tetrazol-5-amine.

Table 1: Alkylation of 5-Aminotetrazole with Dodecyl Bromide

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Water/Acetone (1:2) | 65 |

| Base | Sodium hydroxide | 68 |

| Temperature | 70°C (reflux) | 72 |

| Reaction time | 8 hours | 70 |

Nucleophilic Substitution via Intermediate Tetrazole Salts

An alternative approach involves pre-forming tetrazole salts (e.g., sodium or potassium 5-aminotetrazolate) to enhance nucleophilicity before alkylation. This method minimizes side reactions such as dialkylation or hydrolysis of the dodecyl halide.

Synthesis of Sodium 5-Aminotetrazolate

5-Aminotetrazole is treated with an equimolar amount of sodium hydride in tetrahydrofuran (THF) at 0°C, yielding the sodium salt. Subsequent addition of 1-bromododecane (1.1 eq) and stirring at room temperature for 24 hours affords the desired product.

Table 2: Salt-Mediated Alkylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 58 |

| Base | Sodium hydride | 62 |

| Alkylating agent | 1-Iodododecane | 70 |

| Reaction time | 24 hours | 65 |

Solid-Phase Synthesis for High-Purity Output

Solid-phase synthesis using polymer-supported reagents has emerged as a scalable method for producing 2-dodecyl-2H-tetrazol-5-amine with minimal purification steps. A Merrifield resin functionalized with 5-aminotetrazole is reacted with dodecyl mesylate in the presence of triethylamine, followed by cleavage with trifluoroacetic acid to release the product.

Table 3: Solid-Phase Synthesis Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Resin | Merrifield-Cl | 75 |

| Alkylating agent | Dodecyl mesylate | 78 |

| Cleavage agent | Trifluoroacetic acid | 80 |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods. Ball milling 5-aminotetrazole with dodecyl bromide and potassium carbonate for 2 hours achieves 60% yield, reducing waste and energy consumption.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

2H-Tetrazol-5-amine, 2-dodecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to liberate corrosive and toxic gases . The compound also reacts with active metals to produce new compounds that can be explosive upon shock . Common reagents used in these reactions include cyclohexyl isocyanide and trimethylsilyldiazomethane . Major products formed from these reactions include substituted tetrazoles and other heterocyclic compounds .

Scientific Research Applications

2H-Tetrazol-5-amine, 2-dodecyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties . The compound’s ability to act as a bioisostere for carboxylate groups makes it valuable in drug design and development . In industry, tetrazole derivatives are used in the production of explosives, propellants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 2H-Tetrazol-5-amine, 2-dodecyl- involves its interaction with molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s electron-withdrawing properties and ability to stabilize negative charges through delocalization contribute to its biological activity . The presence of the dodecyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: The methyl derivative (C1) is a small, non-polar molecule with applications in synthetic chemistry. Its low molecular weight (~99.09) enhances solubility in polar solvents, making it suitable for catalytic or intermediate roles . The benzyl derivative (C8H9N5) demonstrates enhanced biological activity due to the aromatic ring. In Exacum lawii, it constitutes 18.31% of GC-MS-identified compounds, suggesting roles in antioxidant or anti-inflammatory pathways . Hydrated forms exhibit altered stability and toxicity profiles. The hydrate (CAS 15454-54-3) is classified under GHS Category 4 for acute oral toxicity, necessitating controlled handling .

Market and Industrial Relevance :

- The global consumption of 2H-tetrazol-5-amine hydrate is tracked extensively, with market forecasts extending to 2046. Its applications span pharmaceuticals, agrochemicals, and materials science, though regulatory restrictions apply in certain regions .

Synthetic Utility :

- Tetrazole derivatives are pivotal in medicinal chemistry. For example, ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives exhibit antimicrobial and anti-inflammatory properties, highlighting the scaffold’s versatility .

Q & A

Q. What are the recommended synthetic routes for 2-dodecyl-2H-tetrazol-5-amine, and how can regioselectivity be controlled during alkylation?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation of the parent tetrazole. For regioselective introduction of the dodecyl chain:

- Use 1H-tetrazol-5-amine as the starting material, reacting with 1-bromododecane under basic conditions (e.g., K₂CO₃ in DMF) to target the N2 position .

- Regioselectivity is influenced by steric and electronic factors. The N2 position is favored in polar aprotic solvents due to reduced steric hindrance compared to N1. Monitoring via ¹H NMR (e.g., disappearance of NH₂ signals) and LC-MS ensures progress .

Q. What spectroscopic techniques are most effective for characterizing 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

- IR Spectroscopy : Confirm NH₂ stretching vibrations (3200–3400 cm⁻¹) and tetrazole ring absorption (~1500 cm⁻¹) .

- ¹³C NMR : Distinguish alkyl chain carbons (δ 10–35 ppm) and tetrazole carbons (δ 145–160 ppm) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H isomers) and alkyl chain conformation. Requires high-purity crystals grown via slow evaporation in ethanol/water .

Q. How can GC-MS be optimized to quantify 2-dodecyl-2H-tetrazol-5-amine in biological matrices?

Methodological Answer:

- Column : Use a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm) for separation of hydrophobic alkyl chains.

- Ionization : Electron impact (EI) at 70 eV enhances fragmentation; monitor characteristic ions (e.g., m/z 175 for tetrazole core ).

- Sample Prep : Derivatize with BSTFA to improve volatility. Spike with deuterated analogs (e.g., d₃-2-dodecyl) as internal standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the photochemical stability of 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

Q. How do structural modifications (e.g., alkyl chain length) influence the biological activity of 2H-tetrazol-5-amine derivatives?

Methodological Answer:

- Bioactivity Assays :

- Antimicrobial : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via microdilution (MIC values). Longer chains (e.g., dodecyl) enhance membrane disruption .

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7). Hydrophobicity from dodecyl chains improves cellular uptake .

- SAR Analysis : Correlate log P values (calculated via HPLC) with activity. Dodecyl derivatives (log P ~6.5) show optimal balance between solubility and permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of tetrazole derivatives?

Methodological Answer:

- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted alkyl halides or byproducts) .

- Tautomer Identification : Employ variable-temperature NMR to detect equilibrium between 1H and 2H isomers, which may exhibit differing bioactivities .

- Replicate Conditions : Standardize cell culture media (e.g., FBS concentration) and solvent controls (DMSO <0.1%) to minimize variability .

Q. How can high-resolution X-ray diffraction distinguish between tautomeric forms of 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

- Crystallization : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C.

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data.

- Refinement : SHELXL-2018 software models hydrogen positions and anisotropic displacement parameters. The NH₂ group geometry (planar vs. pyramidal) confirms tautomeric state .

Q. What protocols mitigate photodegradation during storage of 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

- Storage : Use amber vials under argon at –20°C. Add stabilizers (e.g., BHT, 0.1% w/w) to inhibit radical formation.

- Stability Monitoring : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC quantification .

- Packaging : Coat glassware with UV-filtering materials (e.g., titanium dioxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.